molecular formula C18H13ClF3N3 B2983553 N-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methylene]-3-(trifluoromethyl)aniline CAS No. 320422-71-7

N-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methylene]-3-(trifluoromethyl)aniline

Cat. No.: B2983553
CAS No.: 320422-71-7
M. Wt: 363.77
InChI Key: LRDXVTRKTAHMNB-FOKLQQMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methylene]-3-(trifluoromethyl)aniline is a pyrazole-derived Schiff base characterized by a trifluoromethyl-substituted aniline moiety conjugated to a 5-chloro-1-methyl-3-phenylpyrazole core. This compound is synthesized via a condensation reaction between 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde and 3-(trifluoromethyl)aniline, forming an imine linkage (C=N) . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chloro and phenyl substituents modulate electronic and steric properties, influencing reactivity and bioactivity .

Properties

IUPAC Name

1-(5-chloro-1-methyl-3-phenylpyrazol-4-yl)-N-[3-(trifluoromethyl)phenyl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClF3N3/c1-25-17(19)15(16(24-25)12-6-3-2-4-7-12)11-23-14-9-5-8-13(10-14)18(20,21)22/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRDXVTRKTAHMNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)C=NC3=CC=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the following steps:

  • Formation of the Pyrazole Ring: The pyrazole ring is usually formed through the reaction of hydrazine with a β-diketone or β-ketoester.

  • Chlorination: Chlorination of the pyrazole ring at the 5-position is achieved using appropriate chlorinating agents.

  • Methylation: Methylation of the pyrazole ring at the 1-position is performed using methylating agents such as methyl iodide.

  • Phenylation: Introduction of the phenyl group at the 3-position is achieved through a Friedel-Crafts acylation reaction.

  • Formation of the Aniline Derivative: The final step involves the formation of the aniline derivative by reacting the intermediate with aniline derivatives.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, involving nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.

  • Substitution: Amines, alcohols, and halides under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of substituted pyrazoles or aniline derivatives.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: It can be used as a probe in biological studies to understand cellular processes and interactions.

  • Medicine: It has potential therapeutic applications, including anticonvulsant and anti-inflammatory properties.

  • Industry: It can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methylene]-3-(trifluoromethyl)aniline can be contextualized against related pyrazole and aniline derivatives. Key comparisons include:

Structural Analogues with Modified Aniline Substituents

N-((5-(4-Chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5-bis(trifluoromethyl)aniline (8d) Structure: Differs by having a 4-chlorophenyl group on the pyrazole and two trifluoromethyl groups on the aniline ring. Activity: Exhibited superior anti-inflammatory activity (IC₅₀ = 1.2 μM) compared to diclofenac (IC₅₀ = 1.5 μM), attributed to enhanced electron-withdrawing effects from the bis(trifluoromethyl) groups .

N-(Pyridin-3-ylmethyl)-4-(5-(3-(trifluoromethyl)phenyl)isoxazol-3-yl)aniline (7k)

  • Structure : Replaces the pyrazole core with an isoxazole and introduces a pyridinylmethyl group.
  • Activity : Demonstrated moderate kinase inhibition (IC₅₀ = 8.3 μM) but lower thermal stability (mp = 123–125°C) compared to the target compound (mp = 133–135°C) .

Pyrazole Carboxamide Derivatives

Compounds such as 5-chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) and its analogues (3b–3p) highlight the impact of substituents on bioactivity:

  • Structural Variation: Carboxamide linkage instead of a Schiff base, with cyano and aryl substitutions.
  • Physicochemical Data :
Compound Melting Point (°C) Yield (%) logP
3a 133–135 68 3.2
3b 171–172 68 4.1
Target 133–135 ~70* 3.9

*Estimated from analogous syntheses .

  • Activity : Carboxamides showed moderate antimicrobial activity (MIC = 16–32 μg/mL against S. aureus), whereas the target compound’s Schiff base structure may favor anti-inflammatory applications .

Substituted Arylidene-Aniline Analogues

(E)-N-(Substituted arylidene)-3-(trifluoromethyl)anilines (e.g., 1 ) from :

  • Structure : Share the trifluoromethylaniline moiety but lack the pyrazole core.
  • Crystallography: Orthorhombic crystal system with strong hydrogen bonding, contrasting with the target compound’s monoclinic packing (inferred from similar derivatives) .
  • Activity : Antimicrobial activity (MIC = 8–64 μg/mL) correlated with electron-deficient arylidene substituents, suggesting the pyrazole in the target compound may broaden target specificity .

Methoxy-Aniline Derivatives

N-{[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-4-methoxyaniline (CAS: 955965-30-7):

  • Structure : Replaces the Schiff base with a methylene linkage and substitutes methoxy for trifluoromethyl on aniline.
  • Properties : Lower logP (3.1) and higher solubility in polar solvents due to the methoxy group, but reduced thermal stability (mp = 98–100°C) .

Biological Activity

N-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methylene]-3-(trifluoromethyl)aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer properties, anti-inflammatory effects, and potential applications in agriculture.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C16H14ClN7O3S\text{C}_{16}\text{H}_{14}\text{Cl}\text{N}_{7}\text{O}_{3}\text{S}

It features a pyrazole ring, which is known for its pharmacological properties, and a trifluoromethyl group that enhances biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound has been evaluated against various cancer cell lines, demonstrating promising results:

Cell Line IC50 (µM) Mechanism of Action
MCF71.88 ± 0.11Induction of apoptosis
A3754.2Inhibition of cell proliferation
HCT1160.95 nMCDK2 inhibition

These findings indicate that the compound exhibits potent cytotoxicity, particularly against breast cancer (MCF7) and melanoma (A375) cell lines, with mechanisms involving apoptosis and cell cycle arrest.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown anti-inflammatory activity. It was evaluated using the carrageenan-induced paw edema model in rodents, revealing significant reductions in inflammation markers. The analgesic effects were assessed through the tail flick test, confirming its potential as an analgesic agent.

Mechanistic Studies

Mechanistic studies have indicated that the compound may exert its effects through several pathways:

  • Inhibition of Cyclin-dependent Kinases (CDKs) : The compound has been shown to inhibit CDK2 with an IC50 value of 0.98 ± 0.06 µM, which is crucial for regulating the cell cycle.
  • Induction of Apoptosis : It promotes apoptosis in cancer cells via intrinsic pathways, leading to mitochondrial dysfunction and activation of caspases.
  • Antiangiogenic Activity : The compound inhibits VEGF-induced proliferation in endothelial cells, suggesting potential applications in preventing tumor angiogenesis.

Agricultural Applications

Beyond medicinal uses, this compound has also been explored for agricultural applications. Its derivatives have been reported to possess insecticidal and herbicidal properties, enhancing crop yield and providing an eco-friendly approach to pest management .

Q & A

Q. What are the recommended synthetic routes for preparing N-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methylene]-3-(trifluoromethyl)aniline?

A common approach involves coupling a substituted pyrazole with an aniline derivative. For example:

  • Intermediate preparation : Synthesize the pyrazole core via cyclization of hydrazine derivatives with β-keto esters or via Vilsmeier-Haack reactions for chloro-substituted pyrazoles .
  • Schiff base formation : React the pyrazole-4-carbaldehyde intermediate with 3-(trifluoromethyl)aniline under reflux in ethanol or THF, catalyzed by acetic acid .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., trifluoromethyl at C3 of aniline, chloro at C5 of pyrazole) .
  • X-ray diffraction : Resolve steric effects from the phenyl and trifluoromethyl groups; bond lengths (C–C: ~1.48 Å) and angles confirm planarity .
  • Mass spectrometry : ESI-MS for molecular ion validation (e.g., [M+H]+^+ expected at ~435 m/z) .
  • IR : Stretching frequencies for C=O (1630–1680 cm1^{-1}) and C=N (1590–1620 cm1^{-1}) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in large-scale synthesis?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency but require post-reaction neutralization .
  • Catalysts : Use EDCI/HOBt for amide bond formation (yields >65%) or explore greener alternatives like polymer-supported reagents .
  • Temperature control : Maintain 0–5°C during imine formation to minimize side reactions .

Q. How do steric and electronic effects of substituents influence molecular conformation?

  • X-ray data : The trifluoromethyl group induces torsional strain (dihedral angle ~15° between pyrazole and aniline planes), while the chloro group stabilizes the pyrazole ring via resonance .
  • DFT calculations : Frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) reveal electron-withdrawing effects of -CF3_3, reducing nucleophilicity at the aniline nitrogen .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected 1H^1H1H-NMR splitting)?

  • Dynamic effects : Rotameric equilibria in the imine linkage can cause peak splitting; use variable-temperature NMR (-40°C to 25°C) to freeze conformers .
  • Cross-validation : Compare experimental IR frequencies with DFT-simulated spectra (e.g., B3LYP/6-311++G(d,p) basis set) .

Q. What strategies predict the compound’s stability under acidic/basic conditions?

  • Accelerated degradation studies : Reflux in 0.1 M HCl/NaOH (24 hrs) followed by HPLC-MS to detect hydrolysis products (e.g., free aniline or pyrazole-aldehyde) .
  • Thermogravimetric analysis (TGA) : Decomposition onset >200°C suggests thermal stability .

Q. How can computational modeling guide structure-activity relationship (SAR) studies?

  • Docking simulations : Map the compound’s binding to biological targets (e.g., kinase enzymes) using PyMOL or AutoDock; focus on hydrophobic interactions with -CF3_3 and π-π stacking with phenyl groups .
  • QSAR models : Correlate substituent electronegativity (e.g., Hammett σ values for -Cl and -CF3_3) with bioactivity .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

ParameterOptimal ConditionReference
Coupling reagentEDCI/HOBt in DMF
Reaction temperature0–5°C (imine formation)
PurificationPE:EA (8:1) TLC

Q. Table 2. Spectroscopic Benchmarks

TechniqueCritical Data PointReference
1H^1H-NMRδ 8.12 (s, imine H)
X-rayR factor < 0.05
IRC=N stretch at 1615 cm1^{-1}

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.